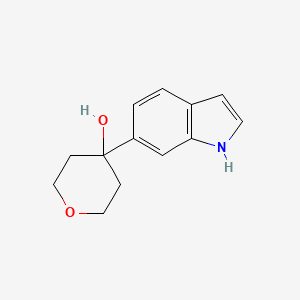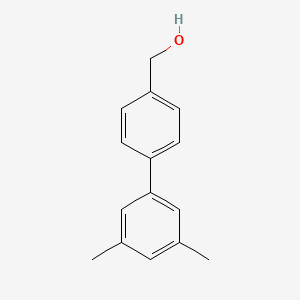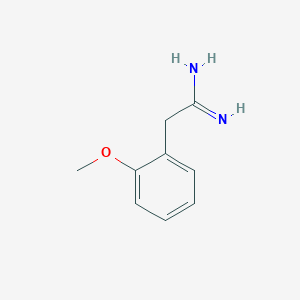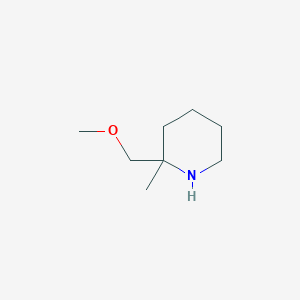
(R)-2-((2-Nitrophenoxy)methyl)oxirane
Vue d'ensemble
Description
(R)-2-((2-Nitrophenoxy)methyl)oxirane, commonly known as NPMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPMO is an epoxide that contains a nitrophenyl group, and it is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Enantioselective Synthesis
A key application of (R)-2-((2-Nitrophenoxy)methyl)oxirane and related compounds lies in enantioselective synthesis. This process is crucial for creating compounds with specific chirality, which is essential in many areas of chemistry and pharmaceuticals. For instance, the stereoselective synthesis of (R)- and (S)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids, -carboxylates and -carboxamides from monomethyl 2-methyl-2-(2-nitrophenoxy)malonates highlights the importance of such chiral compounds in synthesizing enantiomerically pure products used as peptidomimetic building blocks (Breznik, Mrcina, & Kikelj, 1998).
Chiral Resolution Reagents
Another significant application is the use of similar compounds as chiral resolution reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a versatile reagent for analyzing scalemic mixtures of amines through regioselective ring-opening reactions. This demonstrates the potential of these compounds in chiral analysis, an essential aspect of stereoisomer separation in chemistry (Rodríguez-Escrich et al., 2005).
Antifungal Activity
(R)-2-((2-Nitrophenoxy)methyl)oxirane and related compounds are also explored for their biological activity. The synthesis of optically active oxirane (2R,3S)-6, a precursor for sulfur-containing antifungal azoles, highlights their potential in developing new antifungal agents (Tasaka et al., 1993).
Radioactive Labeling and Anticancer Agents
Furthermore, these compounds are used in the synthesis of radioactive labeling agents. For example, the enantioselective synthesis of (R)-(+)-2-(tert-butyldiphenylsiloxylmethyl)[14C]oxirane facilitates the creation of potent hypoxic cell selective radiosensitizing anti-cancer agents (Ekhato, 1998).
Propriétés
IUPAC Name |
(2R)-2-[(2-nitrophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKEOQDQNCTGL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654457 | |
| Record name | (2R)-2-[(2-Nitrophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2-Nitrophenoxy)methyl)oxirane | |
CAS RN |
345975-15-7 | |
| Record name | (2R)-2-[(2-Nitrophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



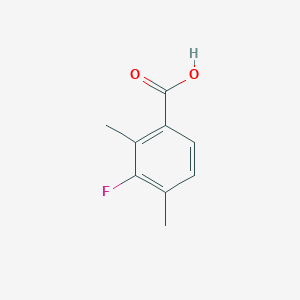
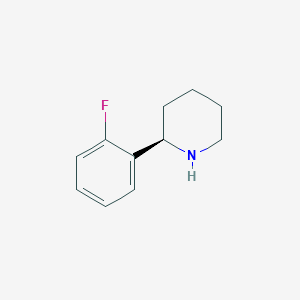
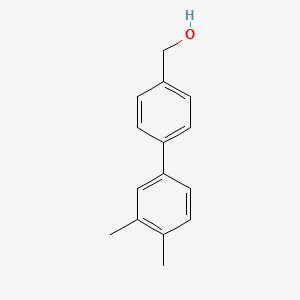
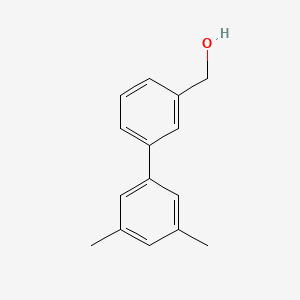
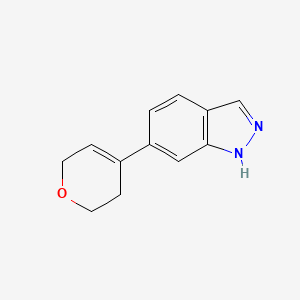

![4-[2-(3-Formyl-indol-1-yl)-acetylamino]-benzoic acid](/img/structure/B1498745.png)

